[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid
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Overview
Description
[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid typically involves the reaction of cyclopentadiene with a suitable propylphosphonic acid derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a dienophile to form the cyclopentadienyl ring. This intermediate can then be further functionalized to introduce the propyl and phosphonic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the cyclopentadienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can introduce various functional groups to the phosphonic acid moiety .
Scientific Research Applications
Chemistry: In chemistry, [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving abnormal phosphonate metabolism .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants .
Mechanism of Action
The mechanism of action of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentadienyl group can engage in π-π interactions, while the phosphonic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Cyclopentadienylphosphonic acid: Similar in structure but lacks the propyl chain.
Propylphosphonic acid: Similar but lacks the cyclopentadienyl group.
Cyclopentadienylpropylamine: Similar but contains an amine group instead of phosphonic acid.
Uniqueness: The uniqueness of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopentadienyl and phosphonic acid groups allows for versatile interactions and applications that are not possible with the individual components .
Properties
CAS No. |
61182-89-6 |
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Molecular Formula |
C8H13O3P |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
3-cyclopenta-1,3-dien-1-ylpropylphosphonic acid |
InChI |
InChI=1S/C8H13O3P/c9-12(10,11)7-3-6-8-4-1-2-5-8/h1-2,4H,3,5-7H2,(H2,9,10,11) |
InChI Key |
MZULZFPDBSOWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1CCCP(=O)(O)O |
Origin of Product |
United States |
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